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Compound of Interest

Compound Name: Sgc-CK2-1

Cat. No.: B10821030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and

characterization of SGC-CK2-1, a potent and highly selective, cell-active chemical probe for

Casein Kinase 2 (CK2). Developed from a pyrazolopyrimidine scaffold, SGC-CK2-1 offers a

significant improvement in selectivity over previously reported CK2 inhibitors, making it an

invaluable tool for elucidating the complex biology of this pleiotropic kinase.

Discovery and Development
SGC-CK2-1 was developed by building upon existing knowledge of pyrazolopyrimidine-based

inhibitors of CK2.[1][2] A focused library of compounds was synthesized and rigorously

evaluated for potency, selectivity, and cell permeability.[3][4] This effort identified compound 24,

later designated SGC-CK2-1, as a superior chemical probe.[2][3] A structurally related but

inactive compound, SGC-CK2-1N, was also developed to serve as a negative control for

experiments.[1][3]

The synthesis of SGC-CK2-1 involves a multi-step process, beginning with the acylation of an

aniline derivative, followed by the reduction of a nitro group and subsequent coupling with a

pyrazolo-pyrimidine core.[2][5]
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SGC-CK2-1 functions as an ATP-competitive inhibitor of CK2.[6][7] X-ray crystallography has

confirmed that it binds to the ATP-binding site of the kinase, a canonical mode of action for this

class of inhibitors.[3] It exhibits high potency against both catalytic isoforms of CK2, CK2α

(CSNK2A1) and CK2α' (CSNK2A2).[1]

Quantitative Biological Data
The following tables summarize the key quantitative data for SGC-CK2-1 and its negative

control, SGC-CK2-1N.

Table 1: In Vitro and Cellular Potency of SGC-CK2-1

Target Assay Type IC50 (nM) ATP Concentration

CK2α (CSNK2A1) Enzymatic (Eurofins) 4.2 10 µM

CK2α' (CSNK2A2) Enzymatic (Eurofins) 2.3 10 µM

CK2α (CSNK2A1) nanoBRET (HEK293) 36 N/A

CK2α' (CSNK2A2) nanoBRET (HEK293) 16 N/A

Data sourced from multiple references.[1][6][7]

Table 2: Kinase Selectivity Profile of SGC-CK2-1

Assay
Platform

Number of
Kinases
Profiled

Concentration
Selectivity
Score (S(35) at
1 µM)

Number of
Kinases with
PoC < 35

KINOMEscan 403 1 µM 0.027 11

PoC = Percent of Control. A lower PoC indicates stronger inhibition. Data from the Chemical

Probes Portal and the Structural Genomics Consortium.[1][6]

Table 3: Antiproliferative Activity of SGC-CK2-1
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Cell Line Panel Number of Cell Lines Key Finding

Broad Cancer Cell Line Panel >140
Inhibited proliferation <500 nM

in only one cell line (U-937)

NCI60 60
Minor lethality (8-22%) in 4 cell

lines at 10 µM

This lack of broad antiproliferative activity challenges previous assumptions about the role of

CK2 in cancer cell proliferation based on less selective inhibitors.[3][8]

Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of

these findings.

Kinase Enzymatic Assay (Eurofins)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target

kinase.

Reaction Mixture Preparation: A reaction cocktail is prepared containing the kinase, a

specific substrate peptide, ATP (at a specified concentration, e.g., 10 µM), and a buffer

solution.

Compound Addition: SGC-CK2-1 or a control compound is added to the reaction mixture at

various concentrations.

Incubation: The reaction is incubated at a controlled temperature to allow for the

phosphorylation of the substrate by the kinase.

Detection: The amount of phosphorylated substrate is measured. This is often done using

radioisotope-labeled ATP ([γ-³³P]-ATP) and measuring the incorporation of the radiolabel into

the substrate, or by using fluorescence-based detection methods.

Data Analysis: The percentage of kinase activity inhibition is calculated for each compound

concentration relative to a DMSO control. IC50 values are then determined by fitting the

dose-response data to a sigmoidal curve.
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nanoBRET™ Target Engagement Assay (Promega)
The nanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound

binding to a target protein within living cells.

Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target

kinase (CK2α or CK2α') fused to a NanoLuc® luciferase.

Compound Treatment: The transfected cells are treated with varying concentrations of the

test compound (e.g., SGC-CK2-1).

Addition of Tracer: A fluorescent tracer that binds to the ATP-binding site of the kinase is

added to the cells.

BRET Measurement: The NanoBRET™ substrate is added, which is catalyzed by NanoLuc®

to produce a luminescent signal. If the fluorescent tracer is bound to the kinase-NanoLuc®

fusion, the energy from the luminescence will be transferred to the tracer, which in turn emits

fluorescence at a specific wavelength. This BRET signal is measured using a plate reader.

Data Analysis: The test compound competes with the tracer for binding to the kinase.

Increasing concentrations of the compound will displace the tracer, leading to a decrease in

the BRET signal. The IC50 value, representing the concentration of the compound that

reduces the BRET signal by 50%, is calculated from the dose-response curve.

KINOMEscan™ Selectivity Profiling (DiscoverX)
This competition binding assay assesses the selectivity of a compound against a large panel of

kinases.

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

Reaction: Kinases tagged with DNA are mixed with the immobilized ligand and the test

compound (e.g., SGC-CK2-1 at 1 µM).

Quantification: The amount of kinase bound to the solid support is quantified using qPCR of

the attached DNA tag.
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Data Analysis: The results are reported as "Percent of Control" (PoC), where the control is

the amount of kinase bound in the absence of the test compound. A lower PoC value

indicates a stronger interaction between the compound and the kinase. A selectivity score

(S-score) can be calculated based on the number of kinases inhibited above a certain

threshold at a given concentration.

Visualizations
The following diagrams illustrate key concepts related to SGC-CK2-1.
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Caption: Workflow for the discovery and development of SGC-CK2-1.
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Caption: ATP-competitive mechanism of action of SGC-CK2-1.
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Caption: Simplified overview of signaling pathways involving CK2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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